Enhanced Cellular Potency Driven by Spirocyclization
Spirocyclization of the parent compound BI-2865 to create the rigid analog BI-2493 resulted in improved cellular potency. While BI-2865 served as the benchmark for pan-KRAS activity, BI-2493 (designated as compound 18) exhibited a slight but measurable improvement in potency compared to its diastereopure precursor (17a) in a KRASG12V-dependent Ba/F3 cell proliferation assay [1]. This indicates that the constrained conformation is more favorable for target engagement and antiproliferative activity.
| Evidence Dimension | Cellular Antiproliferative Activity |
|---|---|
| Target Compound Data | Slight improvement in potency |
| Comparator Or Baseline | Diastereopure analogue 17a (structurally related N-methylated spiro analog) |
| Quantified Difference | Improved (not explicitly quantified in the provided text) |
| Conditions | KRASG12V-dependent Ba/F3 cell proliferation assay |
Why This Matters
This validates that the spirocyclic conformation of BI-2493 is not merely structural novelty but confers a functional advantage for cellular target engagement, making it a more relevant tool compound than earlier-generation analogs.
- [1] McConnell DB, et al. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. J Med Chem. 2025 Jul 25;68(15):15649-15668. View Source
